molecular formula C20H13ClFN3O2 B4820460 3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4820460
M. Wt: 381.8 g/mol
InChI Key: OIAFTGCFDXLSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cellular processes.
Biochemical and Physiological Effects
Studies have shown that 3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can have a range of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, reduce inflammation, and inhibit viral replication.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments include its potential as a novel therapeutic agent for a range of diseases. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. These include:
1. Further studies on its potential as a therapeutic agent for cancer, inflammation, and viral infections.
2. Investigation of its mechanism of action and potential side effects.
3. Development of new synthetic methods for the production of this compound.
4. Exploration of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Scientific Research Applications

3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2/c21-17-11-14(22)9-8-13(17)12-24-19(26)16-7-4-10-23-18(16)25(20(24)27)15-5-2-1-3-6-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAFTGCFDXLSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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3-(2-chloro-4-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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